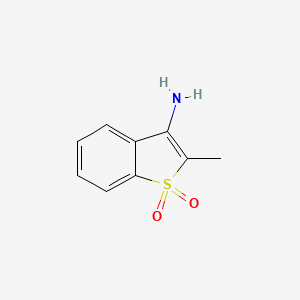![molecular formula C18H15ClN2O3 B2605581 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate CAS No. 338776-98-0](/img/structure/B2605581.png)
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazole derivatives often starts from a base molecule, such as 4-chlorobenzoic acid . The base molecule undergoes a series of reactions including esterification, hydrazination, salt formation, and cyclization . The intermediate product is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of “[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate” consists of an oxazole ring attached to a chlorophenyl group and a carbamate group. The carbamate group is further substituted with a 4-methylphenyl group.Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Potential
Research on related compounds has shown promising anticancer and antimicrobial properties. A study explored the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, which demonstrated significant potency against cancer cell lines and performed well against pathogenic bacterial and fungal strains. This suggests the potential use of these compounds in developing therapies to overcome microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Antibacterial Study of Novel Compounds
Another study highlighted the synthesis, structure determination, and evaluation of antibacterial activity of novel heterocyclic compounds containing the 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment. These compounds showed good antibacterial activity, demonstrating their potential as leads in the development of new antibacterial agents (K. Mehta, 2016).
Nonlinear Optical Properties
The synthesis and evaluation of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones for their third-order nonlinear optical properties were investigated. These compounds exhibited excellent optical limiting behavior, indicating their potential applications in optical devices and materials (Y. Murthy et al., 2013).
Antimicrobial Activities of Heterocyclic Compounds
Further research into the synthesis of new 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones revealed compounds with good to moderate antimicrobial activities against several test microorganisms. This highlights the broad spectrum of potential applications of such compounds in combating microbial infections (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Synthesis and Application in Agricultural Chemistry
Compounds similar to the specified chemical have been used in agricultural applications, specifically for the sustained release of fungicides in nanoparticle form. This research opens up possibilities for the use of such compounds in environmentally friendly and efficient delivery systems for plant protection (E. Campos et al., 2015).
Direcciones Futuras
The future directions for the research and development of “[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate” and similar oxazole derivatives could involve exploring their potential biological activities. Oxazole derivatives have been reported to possess a wide range of biological activities, making them interesting targets for pharmaceutical research .
Mecanismo De Acción
Target of Action
The primary targets of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate are yet to be identified. This compound, with its oxazole core, could potentially interact with a variety of biological targets due to the wide spectrum of biological activities exhibited by oxazole derivatives .
Mode of Action
Oxazole derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biological activities, suggesting that they may interact with multiple pathways .
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-2-8-15(9-3-12)20-18(22)23-11-16-10-17(24-21-16)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDHGYYSFFFMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)
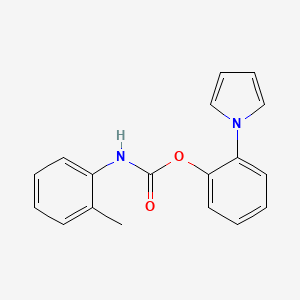
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide](/img/structure/B2605503.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2605504.png)
![Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2605505.png)
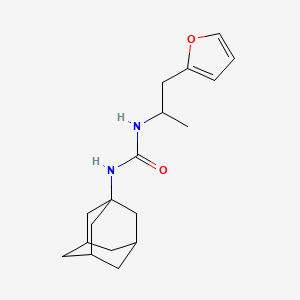
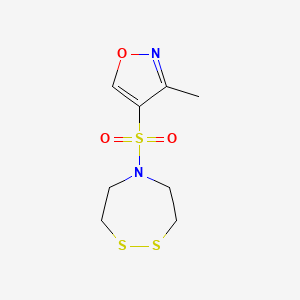

![Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2605511.png)
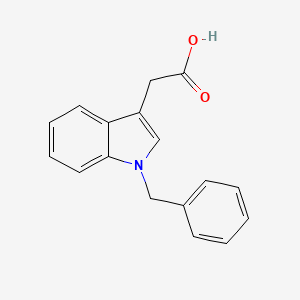
![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)
![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)
